molecular formula C12H11F3IN3O3 B12970291 tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Cat. No.: B12970291
M. Wt: 429.13 g/mol
InChI Key: IBONTJYOVSMFJE-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a pyrazolo[4,3-b]pyridine core, making it a valuable building block in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H11F3IN3O3

Molecular Weight

429.13 g/mol

IUPAC Name

tert-butyl 3-iodo-6-(trifluoromethoxy)pyrazolo[4,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H11F3IN3O3/c1-11(2,3)22-10(20)19-7-4-6(21-12(13,14)15)5-17-8(7)9(16)18-19/h4-5H,1-3H3

InChI Key

IBONTJYOVSMFJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=N1)I)N=CC(=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which is crucial for binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in drug discovery .

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